molecular formula C12H9F3N2O3S B215346 4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid CAS No. 33263-48-8

4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid

Cat. No.: B215346
CAS No.: 33263-48-8
M. Wt: 318.27 g/mol
InChI Key: FPVYSCWBQXMSMQ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid is a chemical compound with the molecular formula C12H9F3N2O3S It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyridinesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 3-pyridinesulfonic acid.

    Coupling Reaction: The key step involves a coupling reaction between 3-(trifluoromethyl)aniline and 3-pyridinesulfonic acid. This can be achieved using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-(trifluoromethyl)aniline: Similar structure but with a nitro group instead of a sulfonic acid group.

    3-(Trifluoromethyl)aniline: Lacks the pyridinesulfonic acid moiety.

    4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoromethyl group.

Properties

IUPAC Name

4-[3-(trifluoromethyl)anilino]pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-2-1-3-9(6-8)17-10-4-5-16-7-11(10)21(18,19)20/h1-7H,(H,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVYSCWBQXMSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364882
Record name AJ-333/09217034
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33263-48-8
Record name 4-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33263-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AJ-333/09217034
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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